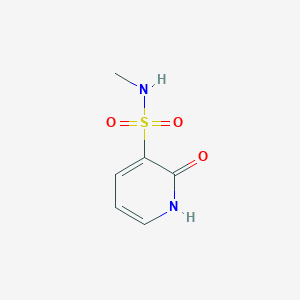

N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Description

N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridinone core substituted with a methyl group at the nitrogen atom and a sulfonamide moiety at the 3-position. The compound exists predominantly in its keto-amine tautomeric form due to the stability conferred by intramolecular hydrogen bonding and conjugation across the π-system . While synthetic protocols for analogous compounds (e.g., carboxamide derivatives) involve nucleophilic substitution reactions between halonicotinic acids and aryl amines , the synthesis of this sulfonamide variant likely requires sulfonation reagents or coupling of sulfonyl chlorides with amines.

Properties

Molecular Formula |

C6H8N2O3S |

|---|---|

Molecular Weight |

188.21 g/mol |

IUPAC Name |

N-methyl-2-oxo-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C6H8N2O3S/c1-7-12(10,11)5-3-2-4-8-6(5)9/h2-4,7H,1H3,(H,8,9) |

InChI Key |

HJEJCFAIJYFKDW-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CNC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a sulfonamide precursor. One common method is the reaction of N-methyl-2-pyridone with a sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a sulfonamide derivative that has a sulfonamide group attached to a dihydropyridine ring. It has a molecular formula of and a molecular weight of approximately 188.21 g/mol. This compound has garnered interest for its potential applications in medicinal chemistry and organic synthesis.

Potential Applications

This compound and its derivatives have potential applications in various fields:

- Pharmaceutical Development this compound has antimicrobial and antitumor properties.

- Antimicrobial agents N-sulfonamide 2-pyridone derivatives exhibit antimicrobial activity against a variety of antimicrobial strains and can inhibit the action of the cellar wall of different types of bacteria .

- Inhibitory activities A new series of N-sulfonamide 2-pyridone derivatives can combine the inhibitory activities of DHPS and DHFR into one molecule .

This compound is unique because it combines a dihydropyridine framework and a sulfonamide group. This combination may enhance its biological activity compared to other related compounds, making it a subject of interest for further research in medicinal chemistry.

Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methylpyridinylsulfonamide | Pyridine derivative | Exhibits strong antibacterial activity |

| 2-Oxoquinoline sulfonamide | Quinoline derivative | Known for anti-inflammatory properties |

| 4-Aminobenzenesulfonamide | Aniline derivative | Commonly used in dye synthesis |

Pyridine Derivatives

Mechanism of Action

The mechanism of action of N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide and related dihydropyridine derivatives are critical to their physicochemical and biological profiles. Below is a comparative analysis:

Functional Group and Electronic Effects

- This compound: The sulfonamide group (–SO₂NH₂) is a stronger electron-withdrawing group (EWG) compared to carboxamides (–CONH₂), reducing electron density on the pyridinone ring. This enhances acidity (pKa ~10–11 for sulfonamides vs. ~15–16 for carboxamides) and polarizability.

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (): The carboxamide group (–CONH–) allows extended π-conjugation between aromatic rings, resulting in near-planar molecular geometry (dihedral angle: 8.38°) . The bromine substituent further modulates electronic properties via inductive effects.

Hydrogen Bonding and Crystal Packing

- Sulfonamide: The –SO₂NH₂ group can act as both hydrogen bond donor (N–H) and acceptor (S=O), enabling diverse supramolecular interactions. This often leads to complex crystal packing patterns, such as layered or helical structures.

- Carboxamide (): Forms centrosymmetric dimers via N–H⋯O hydrogen bonds (Table 2 in ), stabilizing a planar conformation. Intermolecular interactions are less varied compared to sulfonamides due to fewer hydrogen-bonding sites.

Solubility and Reactivity

- Sulfonamide : Higher solubility in polar solvents (e.g., DMSO, water at acidic pH) due to increased polarity and hydrogen-bonding capacity. Reactivity includes susceptibility to nucleophilic attack at the sulfur atom.

- Reactivity centers on amide hydrolysis or halogen substitution (e.g., bromine in ).

Comparative Data Table

Key Research Findings

- Tautomerism : Both sulfonamide and carboxamide derivatives favor keto-amine tautomers over hydroxy-pyridine forms due to resonance stabilization .

- Structural Rigidity : Carboxamides exhibit greater planarity (dihedral angle <10°) compared to sulfonamides, where steric and electronic effects disrupt conjugation.

- Biological Relevance : Sulfonamides’ enhanced hydrogen-bonding capacity makes them superior candidates for targeting polar enzyme active sites.

Biological Activity

N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (NM-DPS) is a sulfonamide derivative that has attracted attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological potential, focusing on antimicrobial properties, enzyme inhibition, and its structural characteristics.

Chemical Structure and Properties

NM-DPS has the molecular formula CHNOS and a molecular weight of approximately 188.21 g/mol. The compound features a sulfonamide group (-SONH) attached to a dihydropyridine ring, which is believed to enhance its biological activity compared to other related compounds.

Antimicrobial Activity

Research indicates that NM-DPS exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy comparable to established antimicrobial agents. The following table summarizes the antimicrobial activities reported in recent studies:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 19.8 ± 0.4 | 250 |

| Klebsiella pneumoniae | 20.4 ± 0.9 | 250 |

| Staphylococcus aureus | 31.2 ± 2.1 | 500 |

These results suggest that NM-DPS may serve as a promising candidate for the development of new antibacterial agents, particularly against resistant strains .

The antimicrobial activity of NM-DPS is attributed to its ability to inhibit key enzymes involved in bacterial metabolism. Specifically, it targets dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are critical for folate biosynthesis in bacteria. By inhibiting these enzymes, NM-DPS disrupts the synthesis of nucleic acids and proteins, leading to bacterial cell death .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial effectiveness of NM-DPS compared to traditional sulfonamides and trimethoprim (TMP). The study revealed that NM-DPS exhibited superior activity against E. coli and K. pneumoniae, with inhibition zones significantly larger than those observed for TMP .

Case Study 2: Enzyme Inhibition

Further investigations focused on NM-DPS's dual inhibition of DHPS and DHFR. The compound was synthesized alongside other derivatives, with NM-DPS showing promising results in inhibiting both enzymes simultaneously at lower concentrations than those required for TMP .

Structural Similarities and Implications

NM-DPS shares structural similarities with other biologically active compounds, which may explain its potent biological effects:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methylpyridinylsulfonamide | Pyridine derivative | Exhibits strong antibacterial activity |

| 2-Oxoquinoline sulfonamide | Quinoline derivative | Known for anti-inflammatory properties |

| 4-Aminobenzenesulfonamide | Aniline derivative | Commonly used in dye synthesis |

The combination of the dihydropyridine framework with a sulfonamide group in NM-DPS enhances its biological activity compared to other related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of a dihydropyridine precursor. For example, reacting an amine-containing intermediate (e.g., 2-(2-aminoethyl)-3-hydroxy-3-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one) with methanesulfonyl chloride in pyridine at room temperature for 4 hours, followed by neutralization with aqueous NaHCO₃ and HCl . Solvent systems like dichloromethane/methanol (9.5:0.5 v/v) are effective for recrystallization. Yield optimization requires stoichiometric control (e.g., 2:1 molar ratio of sulfonyl chloride to amine) and inert atmospheres to prevent hydrolysis.

Q. How is the compound characterized spectroscopically, and what structural features are critical for validation?

- Methodological Answer :

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 5.492 Å, b = 20.631 Å, c = 11.212 Å, β = 99.95°) confirm molecular geometry .

- NMR : Key signals include the sulfonamide proton (δ ~10–12 ppm) and methyl groups (δ ~2.5–3.5 ppm).

- IR : Stretching vibrations for sulfonamide (S=O at ~1150–1350 cm⁻¹) and lactam (C=O at ~1650–1700 cm⁻¹) .

Q. What computational tools are recommended for modeling the electronic properties of this sulfonamide derivative?

- Methodological Answer : Density Functional Theory (DFT) using software like Gaussian or ORCA can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The InChI key (e.g.,

NLGOJBIXIHFZEV-UHFFFAOYSA-Nfor related sulfonamides) facilitates database integration for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.